molecular formula C18H14ClF3N2O4S B13189245 N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan

N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan

Cat. No.: B13189245
M. Wt: 446.8 g/mol
InChI Key: YOZOZANENKPWEP-INIZCTEOSA-N
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Description

N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a sulfonyl group attached to a chlorinated and trifluoromethylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan typically involves the reaction of L-tryptophan with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tryptophan moiety can mimic natural substrates, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan is unique due to the presence of the tryptophan moiety, which imparts specific biological activity and potential therapeutic applications. Its structural features allow for diverse chemical modifications and applications in various research fields .

Properties

Molecular Formula

C18H14ClF3N2O4S

Molecular Weight

446.8 g/mol

IUPAC Name

(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26)/t16-/m0/s1

InChI Key

YOZOZANENKPWEP-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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